molecular formula C18H18O3 B6319575 (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 22920-53-2

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B6319575
CAS RN: 22920-53-2
M. Wt: 282.3 g/mol
InChI Key: YRNWOYJYVPHYFY-UHFFFAOYSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, or more commonly referred to as DMMP, is a compound found in several plant species and is used in scientific research as a model compound for studying biological processes. DMMP is a cyclic compound with a molecular weight of 246.31 g/mol and a boiling point of 270.6°C. It is a colorless liquid with a sweet odor and a low toxicity. DMMP has been used in a variety of studies, including those related to the synthesis of other compounds, the study of metabolic pathways, and the development of drugs.

Mechanism of Action

DMMP is metabolized by enzymes in the body, including cytochrome P450 enzymes. These enzymes are responsible for the oxidation of DMMP, resulting in the formation of various metabolites. These metabolites are then further metabolized by other enzymes, resulting in the formation of other compounds. This process is important for the proper functioning of the body, as it helps to regulate the levels of various compounds in the body.
Biochemical and Physiological Effects
DMMP has been studied for its biochemical and physiological effects. Studies have shown that DMMP can inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, DMMP has been found to have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. DMMP has also been found to have antioxidant properties, as it has been shown to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

DMMP is a useful compound for laboratory experiments, as it is easy to synthesize and has a low toxicity. Additionally, DMMP can be metabolized by enzymes in the body, allowing for the study of metabolic pathways. However, DMMP is not suitable for all experiments, as it has a low solubility in water and is not stable at high temperatures.

Future Directions

The future of DMMP research is promising, as it has a wide range of potential applications. It can be used to study the synthesis of drugs and other biologically active compounds, as well as to study metabolic pathways. Additionally, DMMP can be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, DMMP can be used to study the antioxidant and anti-inflammatory properties of compounds. Finally, DMMP can be used to study the mechanism of action of various compounds, as it can be metabolized by enzymes in the body.

Synthesis Methods

DMMP can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction results in the formation of an alkene, which is then oxidized to form DMMP. Other methods of synthesis include the reaction of an aldehyde or ketone with a Grignard reagent, the oxidation of a hydrocarbon, and the use of a sulfur-containing reagent.

Scientific Research Applications

DMMP has been used in a wide range of scientific research applications. It has been used to study the synthesis of other compounds, such as the synthesis of drugs and other biologically active compounds. DMMP has also been used to study metabolic pathways, as it can be metabolized by enzymes in the body. Additionally, DMMP has been used in the development of drugs, as it can be used to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)11-9-15-8-10-16(20-2)12-18(15)21-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNWOYJYVPHYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22920-53-2
Record name 2,4-DIMETHOXY-4'-METHYLCHALCONE
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